Edoxudin

Beschreibung

Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. It is a potent and selective inhibitor of herpes simplex virus type 1 and 2. The obtained product is an antiviral ointment. The activity of edoxudine against herpes simplex virus was first recognized in 1967. It was later recognized to be effective in vivo in a preclinical model of keratitis caused by herpes virus. It was developed by McNeil Pharmaceutical and approved by Health Canada on December 31, 1992. This medication was later discontinued from the market in 1998.

Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. Edoxudine is activated by viral thymidine kinase to the 5'-monophosphate which is further phosphorylated by cellular enzymes to the 5'-triphosphate, a competitive inhibitor of the viral-coded DNA polymerase.

EDOXUDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

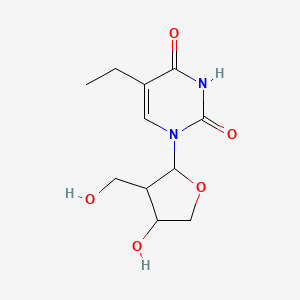

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACKNLSZYYIACO-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045890 | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |

| Record name | SID855823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15176-29-1 | |

| Record name | Edoxudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edoxudine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Edoxudine against Herpes Simplex Virus-1 (HSV-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edoxudine (5-ethyl-2'-deoxyuridine) is a nucleoside analog that exhibits potent antiviral activity against Herpes Simplex Virus-1 (HSV-1). As a derivative of deoxythymidine, its mechanism of action is predicated on its selective phosphorylation by the viral thymidine kinase and subsequent interference with viral DNA replication. This document provides a comprehensive technical overview of the molecular processes underpinning Edoxudine's anti-HSV-1 effects, details the experimental methodologies used to elucidate this mechanism, and discusses potential mechanisms of viral resistance.

Core Mechanism of Action

The antiviral activity of Edoxudine against HSV-1 is a multi-step process that ultimately disrupts the synthesis of viral DNA. This mechanism can be broken down into three key stages: selective phosphorylation, competitive inhibition of viral DNA polymerase, and incorporation into the viral genome leading to dysfunctional viral progeny.

2.1 Selective Phosphorylation by Viral Thymidine Kinase

Edoxudine, in its prodrug form, is readily taken up by both infected and uninfected cells. However, its activation is highly specific to cells harboring the virus. The initial and rate-limiting step in the activation of Edoxudine is its conversion to Edoxudine-5'-monophosphate. This phosphorylation is catalyzed by the HSV-1 encoded thymidine kinase (TK).[1] The viral TK has a broader substrate specificity compared to its cellular counterparts, allowing it to efficiently phosphorylate Edoxudine. In contrast, cellular thymidine kinases have a much lower affinity for Edoxudine, resulting in minimal activation in uninfected cells. This selective phosphorylation is a cornerstone of Edoxudine's favorable safety profile.

2.2 Anabolic Conversion to the Active Triphosphate Form

Following its initial phosphorylation by the viral TK, Edoxudine-5'-monophosphate is further phosphorylated by a cascade of cellular kinases. Cellular guanylate kinase converts the monophosphate to Edoxudine-5'-diphosphate, which is then subsequently phosphorylated by other cellular nucleoside diphosphate kinases to yield the active antiviral agent, Edoxudine-5'-triphosphate.

2.3 Competitive Inhibition of Viral DNA Polymerase

Edoxudine-5'-triphosphate is structurally similar to the natural substrate deoxythymidine triphosphate (dTTP). This structural mimicry allows it to act as a competitive inhibitor of the HSV-1 DNA polymerase. Edoxudine triphosphate binds to the active site of the viral DNA polymerase, competing with the endogenous dTTP and thereby impeding the elongation of the nascent viral DNA chain. The affinity of Edoxudine triphosphate for the viral DNA polymerase is significantly higher than for cellular DNA polymerases, further contributing to its selective antiviral effect.

2.4 Incorporation into Viral DNA and Chain Termination

In addition to its role as a competitive inhibitor, Edoxudine-5'-triphosphate can also be incorporated into the growing viral DNA strand. The presence of the ethyl group at the 5th position of the pyrimidine ring, in place of the methyl group in thymidine, can lead to conformational changes in the DNA helix. While not an obligate chain terminator in the same manner as acyclovir, the incorporation of Edoxudine can result in a less stable DNA structure, leading to errors during subsequent rounds of replication and transcription, and ultimately the production of non-infectious viral particles.

Quantitative Data

Table 1: Antiviral Activity of Edoxudine and Related Compounds against HSV-1

| Compound | Virus Strain | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Edoxudine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Trifluridine | Acyclovir-susceptible | Vero | 3.07 - 12.52[2] | 0.99[2] | ~0.08 - 0.32 |

| Idoxuridine | HSV-1 | Vero | Not consistently reported | Variable | Variable |

| Acyclovir | HSV-1 | Vero | 0.85[3] | >300 | >350 |

Table 2: Inhibition of HSV-1 DNA Polymerase by Nucleoside Triphosphates

| Compound | Enzyme Source | Substrate Competitor | Inhibition Type | Ki (µM) |

| Edoxudine-TP | Data not available | dTTP | Competitive | Data not available |

| Acyclovir-TP | Purified HSV-1 DNA Pol | dGTP | Competitive | Data not available |

| Ganciclovir-TP | Purified HSV-1 DNA Pol | dGTP | Competitive | Data not available |

Table 3: Phosphorylation Kinetics by Viral and Cellular Thymidine Kinases

| Compound | Enzyme | Km (µM) | Vmax (relative to Thymidine) |

| Edoxudine | HSV-1 TK | Data not available | Data not available |

| Edoxudine | Human TK1 | Data not available | Data not available |

| Ganciclovir | HSV-1 TK | 45[4] | Variable |

| Acyclovir | HSV-1 TK | >400[4] | Variable |

Experimental Protocols

The mechanism of action of Edoxudine has been elucidated through a series of standard in vitro assays. The following are detailed methodologies for key experiments.

4.1 Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This assay is the gold standard for quantifying the antiviral efficacy of a compound.

-

Cell Seeding: Vero (or other susceptible) cells are seeded in 6-well or 24-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a dilution of HSV-1 calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). The virus is allowed to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of Edoxudine. A no-drug control is included.

-

Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: The overlay is removed, and the cells are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet). Plaques appear as clear zones where the virus has lysed the cells.

-

Data Analysis: The number of plaques in each well is counted. The IC50 value, the concentration of Edoxudine that reduces the number of plaques by 50% compared to the control, is calculated using regression analysis.[5][6]

4.2 HSV-1 DNA Polymerase Inhibition Assay (Ki Determination)

This enzymatic assay determines the inhibitory potency of the active form of the drug on the viral DNA polymerase.

-

Enzyme and Substrate Preparation: Purified recombinant HSV-1 DNA polymerase is used. The reaction mixture contains a DNA template-primer (e.g., activated calf thymus DNA), a mixture of three deoxynucleoside triphosphates (dATP, dCTP, dGTP), and a radiolabeled fourth deoxynucleoside triphosphate (e.g., [³H]dTTP).

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of Edoxudine-5'-triphosphate and the competing natural substrate (dTTP).

-

Measurement of DNA Synthesis: The reaction is allowed to proceed for a set time at 37°C and then stopped. The amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is quantified by techniques such as trichloroacetic acid precipitation followed by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction kinetics, typically using a Dixon or Lineweaver-Burk plot, which illustrates the competitive nature of the inhibition.

4.3 Viral DNA Synthesis Inhibition Assay in Cell Culture

This assay confirms the effect of the compound on viral DNA replication within infected cells.

-

Cell Infection and Treatment: Confluent monolayers of susceptible cells are infected with HSV-1. After an adsorption period, the cells are treated with various concentrations of Edoxudine.

-

Radiolabeling of Viral DNA: A radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the culture medium.

-

DNA Extraction: At a set time post-infection, total DNA is extracted from the cells.

-

Quantification of Viral DNA: The amount of newly synthesized viral DNA is quantified. This can be achieved by separating viral DNA from cellular DNA using cesium chloride density gradient centrifugation or more commonly now by quantitative PCR (qPCR) targeting a specific viral gene.

-

Data Analysis: The reduction in viral DNA synthesis in the presence of Edoxudine is calculated relative to untreated infected cells.

Mechanisms of Resistance

The primary mechanisms of resistance to nucleoside analogs like Edoxudine in HSV-1 involve mutations in two key viral enzymes: thymidine kinase and DNA polymerase.

5.1 Thymidine Kinase (TK) Mutations

Mutations in the viral TK gene are the most common cause of resistance to nucleoside analogs.[7] These mutations can lead to:

-

TK-deficient mutants: These viruses produce a truncated or non-functional TK enzyme, preventing the initial phosphorylation of Edoxudine.

-

TK-altered mutants: These viruses have mutations in the substrate-binding site of TK, leading to an enzyme that can still phosphorylate thymidine but has a significantly reduced affinity for Edoxudine.[7]

5.2 DNA Polymerase (Pol) Mutations

Mutations in the viral DNA polymerase gene are a less frequent cause of resistance but can confer cross-resistance to multiple antiviral drugs.[8] These mutations typically occur in conserved regions of the polymerase that are involved in substrate binding and catalysis, reducing the affinity of the enzyme for Edoxudine-5'-triphosphate.

Visualizations

Diagram 1: Edoxudine Mechanism of Action Pathway

Caption: The metabolic activation and mechanism of action of Edoxudine in an HSV-1 infected cell.

Diagram 2: Experimental Workflow for IC50 Determination

Caption: A typical workflow for determining the IC50 value of Edoxudine using a plaque reduction assay.

Diagram 3: Logical Relationship of Edoxudine's Selectivity

Caption: The basis of Edoxudine's selective antiviral activity in infected versus uninfected cells.

References

- 1. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. micropathology.com [micropathology.com]

- 8. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

Edoxudine's Antiviral Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edoxudine (5-ethyl-2'-deoxyuridine) is a nucleoside analog with established antiviral activity, primarily targeting Herpes Simplex Virus (HSV). As a thymidine analog, its mechanism of action is contingent on phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and subsequent termination of viral replication. This technical guide provides a comprehensive overview of the antiviral spectrum of Edoxudine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows. The information is tailored for researchers, scientists, and professionals engaged in drug development, offering a detailed understanding of Edoxudine's efficacy and the methods used to evaluate it.

Antiviral Spectrum of Activity

Edoxudine has demonstrated potent and selective activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). Its efficacy against other herpesviruses, such as Varicella-Zoster Virus (VZV) and Cytomegalovirus (CMV), is not as well-documented in publicly available literature.

Quantitative Antiviral Data

The in vitro antiviral activity of Edoxudine against HSV is summarized in the table below. The data is derived from plaque reduction assays, a standard method for determining antiviral efficacy.

| Virus | Cell Line | Assay Type | IC50 / ED50 (µM) | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 8.6 | [1][2] |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction Assay | 7.8 | [1][2] |

| Herpes Simplex Virus 2 (HSV-2) MS | Vero | Cytopathic Effect (CPE) Inhibition | 780 |

IC50 (50% inhibitory concentration) and ED50 (median effective dose) are used interchangeably in this context to denote the concentration of the drug that inhibits viral replication by 50%.

Mechanism of Action

Edoxudine's antiviral activity is dependent on its conversion to a triphosphate form, a process initiated by a virus-encoded enzyme.[1] This selective activation in infected cells contributes to its favorable therapeutic index.

-

Viral Thymidine Kinase Phosphorylation: Edoxudine is first phosphorylated to Edoxudine monophosphate by viral thymidine kinase (TK), an enzyme present in HSV-infected cells but not in uninfected host cells.[1]

-

Host Cell Kinase Activity: Cellular kinases then further phosphorylate Edoxudine monophosphate to its active triphosphate form.

-

Inhibition of Viral DNA Polymerase: Edoxudine triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate. Its incorporation into the growing viral DNA chain leads to chain termination and the cessation of viral replication.

Figure 1: Mechanism of action of Edoxudine.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through plaque reduction assays. The following provides a detailed methodology for this key experiment.

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50/ED50).

1. Cell Culture and Virus Preparation:

-

Cell Line: Vero cells (a continuous cell line derived from the kidney of an African green monkey) are commonly used for HSV propagation and antiviral testing.[1][2]

-

Culture Conditions: Cells are grown in appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Virus Strains: Both laboratory-adapted strains and clinical isolates of HSV-1 and HSV-2 are used to assess the breadth of antiviral activity.[1][2]

2. Assay Procedure:

-

Confluent monolayers of Vero cells in multi-well plates are infected with a standardized amount of virus (typically 50-100 plaque-forming units per well).

-

After a viral adsorption period (e.g., 1-2 hours), the virus inoculum is removed.

-

The cell monolayers are then overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing serial dilutions of Edoxudine. A no-drug control is included.

-

The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).

3. Plaque Visualization and Counting:

-

Following incubation, the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet).

-

Plaques appear as clear, unstained areas where the virus has destroyed the cells.

-

The number of plaques in each well is counted.

4. Data Analysis:

-

The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control.

-

The IC50/ED50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis to find the concentration at which a 50% reduction in plaque number is observed.

Figure 2: Workflow of a Plaque Reduction Assay.

Conclusion

Edoxudine exhibits potent and selective in vitro activity against Herpes Simplex Virus types 1 and 2. Its mechanism of action, reliant on viral thymidine kinase for activation, provides a targeted approach to inhibiting viral replication. The quantitative data, primarily derived from plaque reduction assays, establishes its efficacy in the low micromolar range against both HSV-1 and HSV-2. While its activity against other herpesviruses such as VZV and CMV is not well-characterized in the available literature, its established anti-herpetic properties make it a significant compound in the field of antiviral research and development. This guide provides a foundational understanding for further investigation and application of Edoxudine in antiviral strategies.

References

- 1. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

Edoxudine's Potential as an Anti-Virulence Agent Against Klebsiella pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging research on the antiviral drug Edoxudine as a novel agent against the opportunistic pathogen Klebsiella pneumoniae. Contrary to traditional antibiotics, Edoxudine does not exhibit direct bactericidal activity. Instead, it functions as an anti-virulence agent, weakening the bacterium's defenses and rendering it more susceptible to the host's immune system. This document provides a comprehensive overview of the available research, focusing on quantitative data, experimental methodologies, and the proposed mechanism of action.

Quantitative Data Summary

The primary research on Edoxudine's effect on Klebsiella pneumoniae has yielded significant quantitative data, highlighting its potential at non-lethal concentrations.

Table 1: Efficacy of Edoxudine (K2) Against Klebsiella pneumoniae

| Parameter | Effective Concentration | Observation | Strain(s) |

| Increased Intracellular Killing | ≥ 3 µM | Statistically significant increase in the killing of K. pneumoniae by Dictyostelium discoideum phagocytes.[1][2][3][4][5][6] | KpGE, Kp21, Kp52145 |

| Increased Membrane Permeability | Not specified in concentration | Edoxudine-treated bacteria showed increased uptake of the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN), indicating a more accessible outer membrane.[1][2][3][4][7] | Wild-type K. pneumoniae |

| Increased Sensitivity to Polymyxin B | Not specified in concentration | Bacteria grown in the presence of Edoxudine exhibited increased susceptibility to the antibiotic polymyxin B.[4] | Wild-type K. pneumoniae |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research investigating Edoxudine's effect on Klebsiella pneumoniae.

Dictyostelium discoideum Phagocytosis Assay for Virulence Screening

This assay was instrumental in identifying Edoxudine's anti-virulence properties.[1][2][4][7]

-

Objective: To screen for compounds that reduce the virulence of K. pneumoniae and allow for their clearance by phagocytic amoebas.

-

Materials:

-

Dictyostelium discoideum (phg1A KO mutant strain)

-

Klebsiella pneumoniae strains

-

Standard Medium (SM) agar plates

-

Test compounds (including Edoxudine) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

A lawn of K. pneumoniae is spread on SM agar plates.

-

A small number of Dictyostelium discoideum phg1A KO cells are deposited in the center of the bacterial lawn.

-

The test compound (e.g., Edoxudine) is added to the system.

-

Plates are incubated, and the formation of phagocytic plaques (clear zones where bacteria have been consumed) is monitored.

-

The size of the phagocytic plaque is indicative of the ability of the amoebas to prey on the bacteria. A larger plaque in the presence of a compound suggests it reduces bacterial virulence.

-

Antibiotic Activity Assay (Disc Diffusion)

This assay was used to confirm that Edoxudine does not have direct bactericidal or bacteriostatic effects on K. pneumoniae.[7]

-

Objective: To determine if Edoxudine inhibits the growth of K. pneumoniae.

-

Materials:

-

Klebsiella pneumoniae

-

Luria-Bertani (LB) agar plates

-

Sterile paper discs

-

Edoxudine solution

-

Positive control (e.g., tetracycline)

-

Negative control (e.g., DMSO)

-

-

Procedure:

-

A lawn of K. pneumoniae is spread on an LB agar plate.

-

Sterile paper discs are impregnated with the Edoxudine solution, the positive control, and the negative control.

-

The discs are placed on the surface of the agar.

-

The plate is incubated overnight.

-

The presence of a zone of inhibition (a clear area around the disc where bacteria have not grown) is assessed. The absence of a zone of inhibition for Edoxudine indicates a lack of direct antibiotic activity.

-

Intracellular Killing Assay

This assay quantifies the rate at which phagocytes kill bacteria.

-

Objective: To measure the effect of Edoxudine on the intracellular survival of K. pneumoniae within phagocytes.

-

Materials:

-

Dictyostelium discoideum

-

Klebsiella pneumoniae (can be fluorescently labeled for visualization)

-

Edoxudine

-

-

Procedure:

-

K. pneumoniae is pre-treated with Edoxudine or a vehicle control.

-

The bacteria are then incubated with Dictyostelium discoideum to allow for phagocytosis.

-

At various time points, samples are taken, and the phagocytes are lysed to release the intracellular bacteria.

-

The number of viable bacteria is determined by plating serial dilutions and counting colony-forming units (CFUs).

-

A decrease in the number of viable bacteria over time in the Edoxudine-treated group compared to the control group indicates enhanced intracellular killing.

-

NPN (1-N-phenylnaphthylamine) Uptake Assay for Membrane Permeability

This assay measures the permeability of the bacterial outer membrane.

-

Objective: To assess the effect of Edoxudine on the integrity of the K. pneumoniae outer membrane.

-

Materials:

-

Klebsiella pneumoniae

-

Edoxudine

-

1-N-phenylnaphthylamine (NPN) fluorescent probe

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

K. pneumoniae is treated with Edoxudine or a vehicle control.

-

The bacteria are then exposed to the NPN probe.

-

NPN fluoresces when it enters the hydrophobic environment of the cell membrane.

-

The fluorescence intensity is measured. An increase in fluorescence in the Edoxudine-treated bacteria compared to the control indicates that the outer membrane has become more permeable, allowing for greater uptake of the NPN probe.[7]

-

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for screening anti-virulence compounds and the proposed mechanism of action for Edoxudine against Klebsiella pneumoniae.

Caption: Experimental workflow for identifying and validating anti-virulence compounds.

Caption: Proposed mechanism of Edoxudine as an anti-virulence agent against K. pneumoniae.

Conclusion and Future Directions

The research into Edoxudine's activity against Klebsiella pneumoniae presents a promising new avenue for combating this increasingly antibiotic-resistant pathogen. By targeting virulence rather than viability, Edoxudine may exert less selective pressure for the development of resistance.[8][9] The current findings, primarily from in vitro studies using a model phagocyte, demonstrate that Edoxudine weakens the bacterium's protective outer membrane, making it more vulnerable to host immune clearance.[9][10]

Further research is necessary to elucidate the precise molecular target of Edoxudine within K. pneumoniae. In vivo studies are also crucial to validate these findings in a mammalian model of infection and to assess the therapeutic potential of Edoxudine, either alone or in combination with existing antibiotics. The repurposing of an existing drug with a known safety profile could significantly accelerate the development of a new treatment strategy for K. pneumoniae infections.[8][9]

References

- 1. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells | PLOS One [journals.plos.org]

- 2. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-ethyl-2'-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells | PLOS One [journals.plos.org]

- 8. bigthink.com [bigthink.com]

- 9. unige.ch [unige.ch]

- 10. scitechdaily.com [scitechdaily.com]

Edoxudine Antiviral Therapy: A Technical Guide to its Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxudine is a nucleoside analog that has demonstrated notable antiviral activity, primarily against Herpes Simplex Virus (HSV) types 1 and 2. First identified in 1967, it emerged as a promising therapeutic agent for herpetic infections, particularly in the context of herpes keratitis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to Edoxudine antiviral therapy. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical evaluation of this antiviral compound.

Discovery and Historical Development

The antiviral properties of Edoxudine, a deoxythymidine analog, were first recognized in 1967.[1] Subsequent research further established its efficacy in preclinical models, particularly in the treatment of herpes virus-induced keratitis.[1] Developed by McNeil Pharmaceutical, Edoxudine was approved for medical use in Canada on December 31, 1992.[1] Despite its initial promise, the medication was later discontinued and withdrawn from the market in 1998.[1] While the specific, detailed reasons for its withdrawal are not extensively documented in the readily available literature, market withdrawals of pharmaceuticals can be attributed to a range of factors including safety concerns discovered post-marketing, lack of commercial viability, or the introduction of more effective therapeutic alternatives.[2][3][4][5][6]

Mechanism of Action

Edoxudine exerts its antiviral effect through the targeted inhibition of viral DNA synthesis. As a nucleoside analog, its mechanism relies on its structural similarity to deoxythymidine, a natural component of DNA.

The key steps in its mechanism of action are as follows:

-

Viral Thymidine Kinase (TK) Phosphorylation: Edoxudine is selectively phosphorylated to Edoxudine monophosphate by viral thymidine kinase. This initial step is crucial for its selective activity in virus-infected cells, as cellular thymidine kinase phosphorylates Edoxudine to a much lesser extent.

-

Cellular Kinase Phosphorylation: Host cell kinases further phosphorylate Edoxudine monophosphate to its active triphosphate form, Edoxudine triphosphate.

-

Inhibition of Viral DNA Polymerase: Edoxudine triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate.

-

Chain Termination: Incorporation of Edoxudine triphosphate into the growing viral DNA chain leads to chain termination, thereby halting viral replication.

This selective activation in virus-infected cells and preferential incorporation into viral DNA contributes to its therapeutic index.

Preclinical Studies

In Vitro Antiviral Activity

Edoxudine has demonstrated potent and selective inhibitory activity against HSV-1 and HSV-2 in various cell culture systems. The antiviral efficacy is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication or cytopathic effect by 50%. The cytotoxicity of the compound is assessed by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50/EC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Edoxudine

| Virus | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| HSV-1 (E-377) | Human Foreskin Fibroblast (HFF) | Cytopathic Effect | EC50 | 0.6 | MedchemExpress[7] |

| HSV-2 (MS) | Vero | Cytopathic Effect | EC50 | 0.5 | MedchemExpress[7] |

| HSV-1 (KOSSB(TK-)) | Vero | Plaque Formation | EC50 | 780 | MedchemExpress[7] |

| EBV (P3HR-1) | Raji | Antigen Production | EC50 | 12.1 | MedchemExpress[7] |

| - | Human Foreskin Fibroblast | Cell Proliferation | IC50 (Cytotoxicity) | 115 | MedchemExpress[7] |

| - | C7-10 (wild-type) | Cell Viability | LC50 | 125 | MedchemExpress[7] |

| - | TK6:hsv | Cell Viability | LC50 | 175-200 | MedchemExpress[7] |

Experimental Protocols

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Methodology:

-

Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.

-

Virus Infection: Cells are infected with a known titer of HSV-1 or HSV-2 for a defined adsorption period (e.g., 1-2 hours at 37°C).[8]

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of Edoxudine.

-

Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.[8]

-

Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). Plaques appear as clear zones against a stained background of healthy cells.[8]

-

Data Analysis: The number of plaques is counted for each drug concentration, and the IC50 value is calculated as the concentration that reduces the plaque number by 50% compared to the virus control.[8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Exposure: The cells are treated with various concentrations of Edoxudine for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the CC50 value is determined.

In Vivo Studies

Animal models have been instrumental in evaluating the in vivo efficacy of Edoxudine, particularly for topical applications.

Studies in guinea pigs with experimental dorsal cutaneous HSV-1 infection have been used to compare the efficacy of topical Edoxudine with other antiviral agents like acyclovir.

Table 2: Efficacy of Topical Edoxudine in a Guinea Pig Model of Cutaneous HSV-1 Infection

| Treatment (Topical) | Mean Lesion Number Reduction (%) | Mean Lesion Area Reduction (%) | Mean Lesion Virus Titer Reduction (%) | Reference |

| 3% Edoxudine in aqueous cream | 29 | 44 | 68 | Spruance et al.[9] |

| 5% Acyclovir in PEG ointment | 15 | 32 | 60 | Spruance et al.[9] |

| 3% Edoxudine in 95% DMSO | 39 | 60 | 90 | Spruance et al.[9] |

These results suggest that the efficacy of topical Edoxudine is influenced by the vehicle, with DMSO providing superior percutaneous delivery compared to the aqueous cream.[9]

The rabbit eye model is a standard for evaluating treatments for herpetic keratitis. Studies have shown that topical application of Edoxudine ointment is effective in suppressing herpetic keratitis in rabbits.[10][11][12] In some studies, its efficacy was comparable to that of idoxuridine.[10][11]

Clinical Trials

A notable clinical trial of Edoxudine was a randomized, double-blind, placebo-controlled, multicenter study evaluating a 3.0% cream for the treatment of recurrent genital herpes.

Table 3: Key Findings from a Clinical Trial of Topical Edoxudine 3.0% Cream for Recurrent Genital Herpes

| Outcome Measure | Edoxudine Group | Placebo Group | P-value | Reference |

| Men | ||||

| Mean Duration of Viral Shedding (days) | 2.7 | 3.4 | 0.009 | Canadian Cooperative Study Group[13] |

| Women | ||||

| Mean Duration of Viral Shedding (days) | 2.0 | 3.5 | 0.0001 | Canadian Cooperative Study Group[13] |

| Time to Loss of Investigator-Observed Signs (days) | 4.4 | 6.2 | 0.002 | Canadian Cooperative Study Group[13] |

| Time to Loss of Lesion Tenderness | Earlier with Edoxudine | - | 0.01 | Canadian Cooperative Study Group[13] |

| Time to Loss of Lesion Signs | Earlier with Edoxudine | - | 0.02 | Canadian Cooperative Study Group[13] |

| Time to Loss of Groin Adenopathy | Earlier with Edoxudine | - | 0.01 | Canadian Cooperative Study Group[13] |

| Time to Loss of Groin Tenderness | Earlier with Edoxudine | - | 0.01 | Canadian Cooperative Study Group[13] |

The study concluded that Edoxudine was well-tolerated and effective in reducing viral shedding in both men and women, and it accelerated the resolution of several clinical signs of herpes in women.[13]

Conclusion

Edoxudine represented a significant development in antiviral therapy, particularly for the treatment of herpes simplex virus infections. Its mechanism of action, centered on the selective inhibition of viral DNA polymerase, provided a targeted approach to combating viral replication. Preclinical and clinical studies demonstrated its efficacy, especially in topical formulations for cutaneous and ocular herpes. Despite its promising profile, Edoxudine was withdrawn from the market. The comprehensive data presented in this guide, from its initial discovery to its clinical evaluation, offers valuable insights for the ongoing research and development of novel antiviral agents. Understanding the history and scientific journey of compounds like Edoxudine can inform future strategies in the pursuit of effective and safe antiviral therapies.

References

- 1. In vivo evaluation of antiviral efficacy against genital herpes using mouse and guinea pig models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drugs Withdrawn from the Canadian Market for Safety and Effectiveness Reasons, 1990-2024: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How safe are new drugs? Market withdrawal of drugs approved in Canada between 1990 and 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Withdrawal Due to Safety: A Review of the Data Supporting Withdrawal Decision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of topically applied 5-ethyl-2'-deoxyuridine and acyclovir in the treatment of cutaneous herpes simplex virus infection in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of phosphonoacetic acid in the treatment of experimental herpes simplex keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of trisodium phosphonoformate and idoxuridine on experimental herpes simplex keratitis in immunized and non-immunized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acyclovir treatment of experimental herpetic keratitis in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized, double-blind, placebo-controlled, clinic-initiated, Canadian multicenter trial of topical edoxudine 3.0% cream in the treatment of recurrent genital herpes. Canadian Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Uptake and Metabolism of Edoxudine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxudine (5-ethyl-2'-deoxyuridine) is a nucleoside analog with established antiviral activity, particularly against Herpes Simplex Virus (HSV). Its therapeutic efficacy is intrinsically linked to its cellular uptake, subsequent metabolic activation, and interaction with viral enzymes. This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of Edoxudine, synthesizing available data and presenting detailed experimental protocols to facilitate further research and drug development. While specific quantitative kinetic data for Edoxudine's cellular transport and phosphorylation are not extensively available in publicly accessible literature, this guide outlines the established metabolic pathways and provides generalized, yet detailed, protocols based on standard methodologies for nucleoside analogs.

Cellular Uptake and Transport

The entry of Edoxudine into target cells is a critical first step for its antiviral activity. While specific transporters for Edoxudine have not been definitively identified in the literature, nucleoside analogs typically enter cells through facilitated diffusion mediated by nucleoside transporters present on the cell membrane.

Key Concepts:

-

Facilitated Diffusion: A carrier-mediated transport process that does not require energy and transports substrates down their concentration gradient.

-

Nucleoside Transporters: A family of membrane proteins responsible for the uptake of natural nucleosides and their analogs. These are broadly categorized into equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol outlines a general method for characterizing the cellular uptake of radiolabeled Edoxudine.

Objective: To determine the kinetics of Edoxudine uptake into a relevant cell line (e.g., Vero cells for HSV studies).

Materials:

-

Cell line of interest (e.g., Vero, HFF)

-

Cell culture medium and supplements

-

Radiolabeled Edoxudine (e.g., [³H]-Edoxudine)

-

Unlabeled Edoxudine

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Cell lysis buffer

Procedure:

-

Cell Culture: Plate the chosen cell line in 24-well plates and grow to confluence.

-

Preparation of Dosing Solutions: Prepare a series of dosing solutions containing a fixed concentration of radiolabeled Edoxudine and varying concentrations of unlabeled Edoxudine.

-

Uptake Experiment:

-

Wash the cell monolayers twice with pre-warmed PBS.

-

Add the dosing solutions to the respective wells and incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the initial rate of uptake.

-

To terminate uptake, rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding cell lysis buffer to each well.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the intracellular concentration of Edoxudine at each time point and concentration.

-

Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity).

-

Intracellular Metabolism and Phosphorylation

Once inside the cell, Edoxudine must be phosphorylated to its active triphosphate form to exert its antiviral effect. This multi-step process is initiated by a viral-specific enzyme, conferring selectivity to the drug's action.

Metabolic Pathway

The primary metabolic pathway of Edoxudine involves both anabolic (activation) and catabolic (degradation) routes.

-

Anabolic Pathway (Phosphorylation): This is the activation pathway essential for antiviral activity.

-

Monophosphorylation: Edoxudine is first phosphorylated to Edoxudine-monophosphate. In HSV-infected cells, this step is selectively catalyzed by the viral thymidine kinase (TK).[1] This selectivity is a cornerstone of Edoxudine's therapeutic window, as the viral enzyme is much more efficient at phosphorylating the drug than the host cell's TK.

-

Di- and Triphosphorylation: Subsequent phosphorylations to Edoxudine-diphosphate and Edoxudine-triphosphate are carried out by host cellular kinases.[1]

-

Inhibition of Viral DNA Polymerase: Edoxudine-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and can also be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[1]

-

-

Catabolic Pathway: In the liver, Edoxudine can be catabolized.

-

Glycosidic Bond Cleavage: The bond between the sugar and the base can be cleaved by thymidine phosphorylase.

-

Formation of Metabolites: This cleavage results in the formation of 5-ethyluracil, which can be further metabolized to 5-(1-hydroxyethyl)uracil.

-

Diagram: Edoxudine Metabolism and Mode of Action

Caption: Metabolic activation of Edoxudine in an HSV-infected cell.

Quantitative Data on Edoxudine Metabolism

| Parameter | Value | Cell Type/Enzyme | Reference |

| Metabolites Identified in Liver | 5-ethyluracil, 5-(1-hydroxyethyl)uracil | Rat liver extract, cells, and cell cultures | [2] |

| Initial Phosphorylating Enzyme | Viral Thymidine Kinase | HSV-infected cells | [1] |

| Subsequent Phosphorylating Enzymes | Cellular Kinases | Host cells | [1] |

Experimental Protocol: Analysis of Intracellular Edoxudine Metabolites by HPLC

This protocol describes a general method for the extraction and quantification of Edoxudine and its phosphorylated metabolites from cultured cells.

Objective: To determine the intracellular concentrations of Edoxudine, Edoxudine-monophosphate, Edoxudine-diphosphate, and Edoxudine-triphosphate.

Materials:

-

Infected and uninfected cell cultures

-

Edoxudine

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

-

Standards for Edoxudine and its phosphorylated metabolites

Procedure:

-

Cell Culture and Treatment: Culture the desired cell line (e.g., HSV-infected Vero cells and uninfected controls) and treat with Edoxudine at the desired concentration and for various time points.

-

Metabolite Extraction:

-

Wash the cell monolayers with ice-cold PBS.

-

Add ice-cold perchloric acid to the cells to precipitate proteins and extract the acid-soluble metabolites.

-

Scrape the cells and collect the suspension.

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate the metabolites using a suitable gradient elution program.

-

Detect the compounds using a UV detector at an appropriate wavelength.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to Edoxudine and its phosphorylated metabolites by comparing their retention times and peak areas to those of the known standards.

-

Normalize the metabolite concentrations to the cell number or total protein content.

-

Diagram: Experimental Workflow for Metabolite Analysis

Caption: Workflow for the analysis of intracellular Edoxudine metabolites.

Conclusion

The in vitro cellular uptake and metabolism of Edoxudine are fundamental to its antiviral efficacy and selectivity. While the broad strokes of its metabolic activation via viral and cellular kinases are understood, a significant gap exists in the literature regarding the specific kinetic parameters of its transport and phosphorylation. The protocols provided in this guide offer a framework for researchers to investigate these unanswered questions, thereby contributing to a more complete understanding of Edoxudine's pharmacology and potentially aiding in the development of next-generation antiviral nucleoside analogs. Further research is warranted to identify the specific cellular transporters involved in Edoxudine uptake and to quantify the efficiency of its phosphorylation by both viral and host cell kinases.

References

Unveiling the Anti-Virulence Properties of Edoxudine: A Technical Whitepaper

For Immediate Release

Geneva, Switzerland - In an era marked by the escalating threat of antibiotic resistance, a groundbreaking study from the University of Geneva has repurposed an existing antiviral agent, Edoxudine, as a novel anti-virulence compound against the formidable pathogen Klebsiella pneumoniae. This whitepaper delves into the technical details of this pivotal research, outlining the experimental methodologies, presenting the quantitative findings, and visualizing the key mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antimicrobial strategies.

Executive Summary

Edoxudine, a thymidine analog traditionally used against herpes simplex virus, has demonstrated a unique mechanism of action against Klebsiella pneumoniae. Rather than exhibiting direct bactericidal or bacteriostatic effects, Edoxudine functions as an anti-virulence agent. It compromises the integrity of the bacterium's outer membrane, rendering it more susceptible to clearance by the host's innate immune system. This novel approach circumvents the selective pressure that drives the development of antibiotic resistance, offering a promising alternative to conventional antibiotic therapies. Research indicates that Edoxudine is effective at concentrations as low as 3 µM.[1][2]

Mechanism of Action: Weakening the Bacterial Defenses

The primary antibacterial strategy of Edoxudine against Klebsiella pneumoniae is not to kill the bacteria directly, but to fragilize its protective outer wall.[1][3][4][5] This "anti-virulence" approach makes the bacterium more vulnerable to the host's immune cells, specifically phagocytes.[1][3][4][5] By altering the surface layer of the bacteria, Edoxudine lowers their defenses, facilitating their elimination by the immune system.[6][7] This strategy is particularly significant as it is less likely to induce the development of resistance compared to traditional antibiotics that directly kill bacteria.[6][7]

The proposed signaling pathway for Edoxudine's anti-virulence activity is a disruption of the bacterial outer membrane. This increased permeability allows for enhanced access of host immune effectors and certain antibiotics, such as polymyxin B, to their targets.

References

- 1. 5-ethyl-2'-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells | PLOS One [journals.plos.org]

- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 6. unige.ch [unige.ch]

- 7. labiotech.eu [labiotech.eu]

The Potential of Edoxudine in Combating Multi-Drug Resistant Klebsiella pneumoniae: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. Among these, Klebsiella pneumoniae, a common cause of hospital-acquired infections, has developed resistance to numerous antibiotics, rendering many conventional treatments ineffective.[1][2][3] This has spurred the search for novel therapeutic strategies, including the repurposing of existing drugs. This whitepaper details the promising potential of edoxudine, an antiviral medication, as a novel agent against MDR K. pneumoniae. Research from the University of Geneva has revealed that edoxudine employs an anti-virulence mechanism, weakening the bacterium's protective outer membrane and rendering it susceptible to the host's immune system, thereby offering a compelling alternative to traditional bactericidal or bacteriostatic antibiotics.[1][2][4] This approach may also limit the development of further resistance.[1][3]

Introduction: The Challenge of Multi-Drug Resistance and the Promise of Drug Repurposing

Klebsiella pneumoniae is a Gram-negative bacterium responsible for a significant burden of respiratory, urinary tract, and bloodstream infections.[1][2][3] The emergence of strains resistant to multiple antibiotics has led to increased patient morbidity and mortality, with some infections proving fatal in 40% to 50% of cases.[2][4] The traditional antibiotic discovery pipeline has slowed, necessitating innovative approaches. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers a faster and more cost-effective pathway to new treatments.[1] This strategy leverages the known safety profiles of these compounds to accelerate their development for new applications.

Edoxudine: From Antiviral to a Potential Anti-Virulence Agent

Edoxudine, a thymidine analogue developed in the 1960s, is primarily known for its antiviral activity against the herpes simplex virus.[1][5][6] Its established use in medicine provides a foundation of safety and pharmacological data. Recent research has unveiled a previously unknown antibacterial potential, not through direct killing of bacteria, but by undermining their defense mechanisms.

A Novel Mechanism of Action Against K. pneumoniae

Studies have demonstrated that edoxudine acts on the outer surface of K. pneumoniae.[1][3][4] This protective layer is crucial for the bacterium's ability to evade the host's immune response. By altering this surface, edoxudine makes the bacteria more vulnerable to elimination by immune cells.[1][2] This "anti-virulence" strategy is a significant departure from conventional antibiotics. By not directly killing the bacteria, the selective pressure for developing resistance is potentially reduced.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal study on edoxudine's effect on K. pneumoniae.

| Parameter | Value | Bacterial Strain(s) | Reference |

| Effective Concentration | As low as 3 µM | K. pneumoniae | Ifrid et al., 2022, PLOS ONE |

| Impact on Bacterial Viability | No direct antibiotic activity | K. pneumoniae | Ifrid et al., 2022, PLOS ONE |

| Experiment | Observation | Implication | Reference |

| Sensitivity to Polymyxin B | Increased sensitivity | Alteration of the outer membrane integrity | Ifrid et al., 2022, PLOS ONE |

| Hydrophobic Probe Accessibility | Increased accessibility | Increased permeability of the outer membrane | Ifrid et al., 2022, PLOS ONE |

| Intracellular Killing by Phagocytes | More rapid killing of treated bacteria | Weakened bacterial defenses enhance immune clearance | Ifrid et al., 2022, PLOS ONE |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research article "5-ethyl-2'-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells" published in PLOS ONE.

High-Throughput Screening for Anti-Virulence Compounds

This protocol outlines the screening method used to identify compounds that inhibit the virulence of K. pneumoniae using the social amoeba Dictyostelium discoideum as a model phagocyte.

-

Preparation of Bacterial Lawns: A culture of K. pneumoniae is spread evenly onto SM agar plates to form a continuous bacterial lawn.

-

Compound Application: A collection of 1,099 chemical compounds, including edoxudine, are individually added to the bacterial lawns.

-

Amoeba Inoculation: Dictyostelium discoideum cells, specifically a phg1A knockout strain that is unable to efficiently feed on virulent K. pneumoniae, are deposited onto the center of the compound-treated bacterial lawns.

-

Incubation and Observation: The plates are incubated, and the growth of the amoebae is monitored. The formation of a phagocytic plaque (a cleared zone in the bacterial lawn) indicates that the compound has reduced the virulence of the bacteria, allowing the amoebae to consume them.

-

Hit Identification: Compounds that enable the growth of the phg1A knockout D. discoideum are identified as potential anti-virulence agents. Edoxudine (referred to as K2 in the study) was one of the three non-antibiotic compounds identified.

Assessment of Bacterial Outer Membrane Permeability

This protocol details the method used to determine if edoxudine alters the permeability of the K. pneumoniae outer membrane.

-

Bacterial Culture: K. pneumoniae is grown in a suitable liquid medium.

-

Edoxudine Treatment: The bacterial culture is treated with edoxudine at the desired concentration (e.g., 3 µM). A control group with no edoxudine treatment is also prepared.

-

Polymyxin B Sensitivity Assay:

-

Both treated and untreated bacterial cultures are exposed to the antibiotic polymyxin B, which targets the bacterial outer membrane.

-

Bacterial viability is assessed at various time points to determine the rate of killing. Increased sensitivity to polymyxin B in the edoxudine-treated group indicates a compromised outer membrane.

-

-

Hydrophobic Probe Assay:

-

A hydrophobic fluorescent probe, which cannot penetrate the intact outer membrane of Gram-negative bacteria, is added to both treated and untreated bacterial suspensions.

-

Fluorescence is measured using a spectrophotometer. An increase in fluorescence in the edoxudine-treated sample indicates that the probe is able to access the bacterial membrane, signifying increased permeability.

-

Intracellular Killing Assay

This protocol describes the experiment to measure the rate of killing of edoxudine-treated K. pneumoniae by phagocytic cells.

-

Bacterial Preparation: K. pneumoniae are cultured in the presence or absence of edoxudine. The bacteria are then washed to remove any remaining compound.

-

Phagocyte Culture: Dictyostelium discoideum cells are cultured and prepared for the assay.

-

Infection: The phagocytes are incubated with the pre-treated or untreated K. pneumoniae.

-

Quantification of Intracellular Bacteria: At various time points post-infection, the phagocytes are lysed to release the intracellular bacteria.

-

Viability Assessment: The number of viable intracellular bacteria is determined by plating the lysate on agar plates and counting the resulting colonies. A faster decline in the number of viable bacteria in the group infected with edoxudine-treated K. pneumoniae indicates enhanced intracellular killing.

Visualizations: Workflows and Pathways

Caption: High-throughput screening workflow for identifying anti-virulence compounds.

Caption: Proposed signaling pathway for edoxudine's anti-virulence effect.

Conclusion and Future Directions

The repurposing of edoxudine presents a promising and innovative strategy in the fight against multi-drug resistant K. pneumoniae. Its unique anti-virulence mechanism, which involves weakening the bacterium's defenses rather than direct killing, offers a potential solution to the escalating problem of antibiotic resistance. The existing research provides a strong foundation for further investigation.

Future research should focus on:

-

Elucidating the precise molecular target of edoxudine in K. pneumoniae.

-

Evaluating the efficacy of edoxudine against a broader range of multi-drug resistant bacterial species.

-

Investigating the potential for synergistic effects when used in combination with existing antibiotics.

-

Conducting pre-clinical and clinical trials to assess the safety and efficacy of edoxudine for treating bacterial infections in humans.

The development of edoxudine as an anti-virulence agent could herald a new era in antibacterial therapy, moving beyond direct microbial killing to a more nuanced approach of disarming pathogens and empowering the host's own immune system.

References

- 1. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells | PLOS One [journals.plos.org]

- 2. 5-ethyl-2’-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. 5-ethyl-2'-deoxyuridine fragilizes Klebsiella pneumoniae outer wall and facilitates intracellular killing by phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. researchgate.net [researchgate.net]

Structural Activity Relationship of Edoxudine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edoxudine, a 5-ethyl-2'-deoxyuridine nucleoside analog, has demonstrated potent activity against Herpes Simplex Virus (HSV). This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of edoxudine derivatives, focusing on the key structural modifications that influence their antiviral efficacy. This document summarizes quantitative antiviral data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Edoxudine is a thymidine analog that effectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).[1] Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase (TK), followed by further phosphorylation by cellular kinases to its triphosphate form. This active metabolite then acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the viral DNA, leading to the suppression of viral replication.[1] The structural features of edoxudine, particularly the substituent at the 5-position of the pyrimidine ring, are crucial for its biological activity. Understanding the SAR of edoxudine and its derivatives is paramount for the rational design of novel, more potent, and selective antiviral agents.

Mechanism of Action

The antiviral activity of edoxudine and its derivatives is a multi-step process that begins with the selective activation of the drug in virus-infected cells.

-

Viral Thymidine Kinase Phosphorylation : Edoxudine is first phosphorylated to its 5'-monophosphate derivative by the herpes virus-encoded thymidine kinase.[2] This is the rate-limiting step and a key determinant of the drug's selectivity, as viral TK has a broader substrate specificity than its cellular counterpart.

-

Cellular Kinase Phosphorylation : Cellular kinases then further phosphorylate the 5'-monophosphate to the 5'-diphosphate and subsequently to the active 5'-triphosphate derivative.[2]

-

Inhibition of Viral DNA Polymerase : The resulting edoxudine triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[2]

-

Incorporation into Viral DNA : Edoxudine triphosphate can also be incorporated into the growing viral DNA chain.[3] The presence of the modified base can lead to a less stable DNA structure and may contribute to the overall antiviral effect.[3]

Caption: Mechanism of action of edoxudine derivatives.

Structural Activity Relationship (SAR) Analysis

The antiviral potency of edoxudine derivatives is significantly influenced by modifications at the 5-position of the uracil base and, to a lesser extent, by alterations to the deoxyribose sugar moiety.

Modifications at the 5-Position of the Uracil Ring

The substituent at the 5-position plays a critical role in the interaction with viral thymidine kinase and, consequently, in the overall antiviral activity.

| Derivative | 5-Substituent | Antiviral Activity (HSV-1) EC50 (µM) | Cytotoxicity (CC50 in Vero cells) (µM) | Selectivity Index (SI) |

| Edoxudine | -CH2CH3 | ~0.1 - 1.0 | >100 | >100 - 1000 |

| 5-Ethyl-2'-deoxycytidine | -CH2CH3 | Lower than 2'-deoxyuridine analog | - | - |

| 5-Ethynyl-2'-deoxyuridine | -C≡CH | Modest activity | - | - |

| 5-Iodo-2'-deoxyuridine | -I | Potent, but more toxic | ~10-50 | ~1-5 |

| 5-Bromo-2'-deoxyuridine | -Br | Potent | - | - |

| 5-Chloro-2'-deoxyuridine | -Cl | Active | - | - |

| 5-Cyano-2'-deoxyuridine | -CN | Lacks activity against HSV | - | - |

| 5-Methoxymethyl-2'-deoxyuridine | -CH2OCH3 | Active | - | - |

Note: The EC50 and CC50 values are approximate and can vary depending on the specific cell line and assay conditions. Data is compiled from multiple sources for comparative purposes.

Key SAR observations for 5-position modifications:

-

Alkyl Groups: Small alkyl groups, such as the ethyl group in edoxudine, are well-tolerated and confer potent antiherpetic activity.

-

Halogens: Halogen substituents (I, Br, Cl) at the 5-position generally lead to potent antiviral activity. However, they can also increase cytotoxicity, thereby reducing the selectivity index.[4]

-

Alkynyl Groups: The introduction of an ethynyl group at the 5-position results in a compound with modest activity against HSV-1 and HSV-2.[5]

-

Polar Groups: The introduction of a polar cyano group at the 5-position abolishes anti-HSV activity, suggesting that this position is sensitive to electronic and steric factors.[4]

-

Bulky Groups: Bulky aryl groups attached via an alkynyl linker at the 5-position have been investigated, with some showing moderate antiviral activity, though often accompanied by increased cytotoxicity.[6]

Modifications of the Sugar Moiety

Changes to the 2'-deoxyribose ring can have a profound impact on the activity and mechanism of action of these nucleoside analogs.

-

5'-Modifications: The 5'-hydroxyl group is essential for phosphorylation by thymidine kinase. Modifications at this position, such as the introduction of an amino group in 5-iodo-5'-amino-2',5'-dideoxyuridine, can alter the degree of incorporation into viral DNA and the mechanism of DNA damage.[3]

-

Carbocyclic Analogs: Replacing the furanose oxygen with a methylene group to create a carbocyclic analog of 5-ethyl-2'-deoxyuridine results in a compound that retains inhibitory activity against HSV-1 and HSV-2 replication.[5]

-

Epimers: The stereochemistry of the sugar moiety is crucial. The epimer of 5-methoxymethyl-2'-deoxyuridine, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, is inactive against HSV. This is attributed to the altered geometry between the 5'-CH2OH and 3'-OH groups, which prevents efficient phosphorylation by viral thymidine kinase.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of edoxudine derivatives.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is the gold standard for determining the in vitro antiviral efficacy of a compound against cytopathic viruses like HSV.

References

- 1. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Edoxudine In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxudine is a nucleoside analog of thymidine with established antiviral activity, primarily against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[1] Its mechanism of action involves the inhibition of viral DNA synthesis. As a potent and selective inhibitor, Edoxudine requires activation via phosphorylation by viral thymidine kinase, a step that largely confines its activity to virus-infected cells.[1] This initial phosphorylation is followed by further phosphorylation by cellular enzymes to form the active triphosphate derivative. This active form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation upon incorporation.[1]

These application notes provide detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of Edoxudine against HSV-1 and HSV-2. The described methods include the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay, which are standard methodologies for quantifying antiviral activity. Additionally, a protocol for assessing the cytotoxicity of the compound is provided to determine its therapeutic window.

Mechanism of Action of Edoxudine

The antiviral activity of Edoxudine is dependent on its conversion to an active triphosphate form within the host cell. This process is initiated by a viral-specific enzyme, making it highly selective for infected cells.

Caption: Mechanism of Action of Edoxudine.

Data Presentation

The antiviral efficacy and cytotoxicity of Edoxudine are quantified by determining the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). These values provide a quantitative measure of the drug's potency and therapeutic window.

| Parameter | Description | Virus | Cell Line | Value (µM) |

| EC50 | The concentration of Edoxudine that inhibits viral replication by 50%. | HSV-1 | Vero | [Data not available in cited literature] |

| HSV-2 | Vero | [Data not available in cited literature] | ||

| CC50 | The concentration of Edoxudine that causes a 50% reduction in cell viability. | - | Vero | [Data not available in cited literature] |

| SI | The ratio of CC50 to EC50 (CC50/EC50), indicating the selectivity of the antiviral effect. A higher SI value suggests a more favorable safety profile. | HSV-1 | Vero | [Calculated from EC50 and CC50] |

| HSV-2 | Vero | [Calculated from EC50 and CC50] |